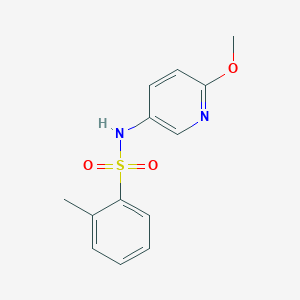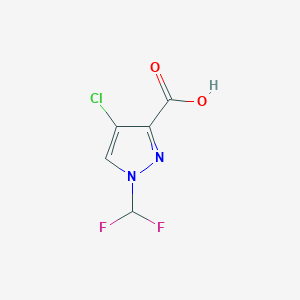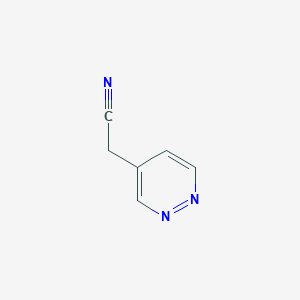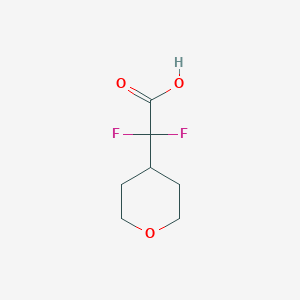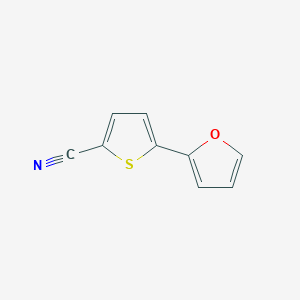![molecular formula C9H6F2O2 B1426129 4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene CAS No. 944950-67-8](/img/structure/B1426129.png)
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Fluorinated Phenanthroline Diamides
- Scientific Field: Chemistry
- Application Summary: An efficient approach to the synthesis of diamides of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid was elaborated .
- Methods of Application: Direct nucleophilic substitution with 4,7-dichloro-1,10-phenanthroline precursors opened access to difluoro derivatives in high yield .
- Results or Outcomes: As a result, four new fluorinated ligands were prepared in up to 88% yield. Their structure was proved by a combination of spectral methods and X-ray data .
Synthesis of Dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine
- Scientific Field: Chemistry
- Application Summary: A safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile is reported .
- Methods of Application: Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .
- Results or Outcomes: Buchwald-Hartwig or Ullmann techniques are successful for incorporation of a weak nitrogen base, such as carbazole, into the [1,2,5]thiadiazolo [3,4- d ]pyridazine core .
Synthesis of 4-Hydroxy-2-quinolones
- Scientific Field: Chemistry
- Application Summary: The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
- Methods of Application: The easiest method for the synthesis 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
- Results or Outcomes: As a result, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Use of 4,7-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE
- Scientific Field: Chemistry
- Application Summary: 4,7-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE is a chemical compound with potential applications in various fields .
- Methods of Application: The specific methods of application for this compound are not provided in the source .
- Results or Outcomes: The outcomes of using this compound are not specified in the source .
Synthesis of 2,3-difluoro-4-hydroxybenzoic acid
- Scientific Field: Chemistry
- Application Summary: 2,3-difluoro-4-hydroxybenzoic acid is a chemical compound with potential applications in various fields .
- Methods of Application: The specific methods of application for this compound are not provided in the source .
- Results or Outcomes: The outcomes of using this compound are not specified in the source .
Use of 4,7-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE
- Scientific Field: Chemistry
- Application Summary: 4,7-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE is a chemical compound with potential applications in various fields .
- Methods of Application: The specific methods of application for this compound are not provided in the source .
- Results or Outcomes: The outcomes of using this compound are not specified in the source .
Propriétés
IUPAC Name |
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-4-1-2-5(11)8-7(4)9-6(13-9)3-12-8/h1-2,6,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTUYHBPDJBUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3=C(C=CC(=C3O1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)

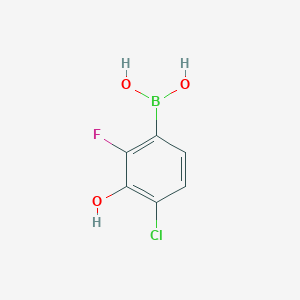
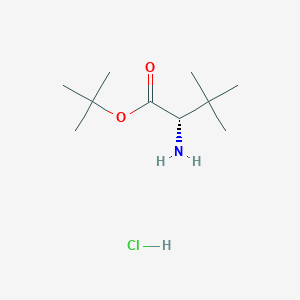
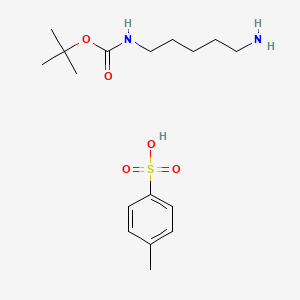
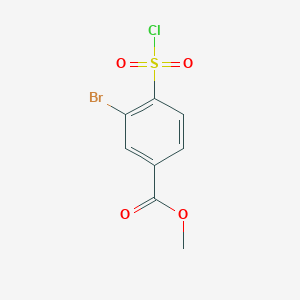
![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)

